(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 85248-84-6
VCID: VC17004213
InChI: InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3/t21-/m0/s1
SMILES:
Molecular Formula: C24H36N2O3
Molecular Weight: 400.6 g/mol

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

CAS No.: 85248-84-6

Cat. No.: VC17004213

Molecular Formula: C24H36N2O3

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide - 85248-84-6

Specification

CAS No. 85248-84-6
Molecular Formula C24H36N2O3
Molecular Weight 400.6 g/mol
IUPAC Name (2S)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3/t21-/m0/s1
Standard InChI Key PYZKOIZVQCSZBO-NRFANRHFSA-N
Isomeric SMILES CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2
Canonical SMILES CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 1-position with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) and at the 2-position with a carboxamide moiety (CON(Hex)2\text{CON}(\text{Hex})_2, where Hex = hexyl). The 5-oxo group introduces a ketone at the ring’s fifth carbon, creating a lactam-like structure. The stereogenic center at the 2-position confers chirality, with the (S)-enantiomer being the specified configuration.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide
Canonical SMILESCCCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2
InChIKeyPYZKOIZVQCSZBO-NRFANRHFSA-N
Topological Polar Surface Area67.8 Ų

The stereochemistry is critical for molecular interactions, as enantiomers often exhibit divergent biological activities. The (S)-configuration likely influences binding affinities to chiral biological targets, such as enzymes or receptors.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves a two-step process:

  • Formation of N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide: Reacting 5-oxopyrrolidine-2-carboxylic acid with dihexylamine in the presence of a coupling agent like EDCI/HOBt.

  • Benzoylation: Treating the intermediate with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the benzoyl group at the 1-position.

Yield optimization is achieved via automated reactors, which enhance reaction consistency and reduce byproducts. Comparatively, the analogous dipropyl derivative (CAS 51959-89-8) follows a similar pathway but with shorter alkyl chains, highlighting the scalability of this method for N,N-dialkyl variants .

Stereochemical Control

The (S)-enantiomer is obtained using chiral auxiliaries or asymmetric catalysis. While specific details are scarce, enzymatic resolution or chiral column chromatography may isolate the desired enantiomer from racemic mixtures.

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic hexyl chains (logP5.2\log P \approx 5.2) suggest poor aqueous solubility, necessitating organic solvents (e.g., DMSO, chloroform) for handling. Stability under ambient conditions remains uncharacterized, though lactam derivatives generally exhibit moderate thermal stability.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight400.6 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)5.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1680–1720 cm⁻¹ (ketone and amide), ν(N-H)\nu(\text{N-H}) at ~3300 cm⁻¹ (amide), and ν(C-N)\nu(\text{C-N}) at ~1250 cm⁻¹ .

  • 1H NMR^1\text{H NMR}: Diagnostic signals include pyrrolidine ring protons (δ 2.5–3.5 ppm), hexyl chain methylenes (δ 1.2–1.5 ppm), and aromatic protons (δ 7.4–8.1 ppm) .

Chromatography

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is suitable for purity assessment. Chiral columns (e.g., Chiralpak AD-H) can resolve enantiomers.

Future Research Directions

  • Pharmacological Profiling: Screen for antimicrobial, anticancer, or neuroprotective activities.

  • Stereochemical Studies: Compare (S)- and (R)-enantiomer activities to elucidate structure-activity relationships.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and enantioselectivity.

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